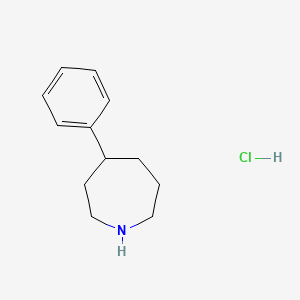4-Phenylazepane hydrochloride
CAS No.: 7500-40-5
Cat. No.: VC2472837
Molecular Formula: C12H18ClN
Molecular Weight: 211.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7500-40-5 |
|---|---|
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.73 g/mol |
| IUPAC Name | 4-phenylazepane;hydrochloride |
| Standard InChI | InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
| Standard InChI Key | AZUFAMJWMHXXST-UHFFFAOYSA-N |
| SMILES | C1CC(CCNC1)C2=CC=CC=C2.Cl |
| Canonical SMILES | C1CC(CCNC1)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structure
Basic Information
4-Phenylazepane hydrochloride is the hydrochloride salt of 4-phenylazepane, featuring a phenyl group attached to the 4-position of a seven-membered azepane ring. The compound contains a protonated nitrogen atom balanced by a chloride counter-ion .
Nomenclature and Identifiers
The compound has several systematic and alternative names in chemical databases and literature. These identifiers help researchers accurately locate and reference the compound across different resources.
Table 1: Chemical Identifiers of 4-Phenylazepane Hydrochloride
| Parameter | Value |
|---|---|
| IUPAC Name | 4-phenylazepane;hydrochloride |
| CAS Registry Number | 7500-40-5 |
| Molecular Formula | C₁₂H₁₈ClN (or C₁₂H₁₇N·HCl) |
| Molecular Weight | 211.73 g/mol |
| PubChem CID | 24200663 |
| Parent Compound CID | 436210 (4-Phenylazepane) |
| InChIKey | AZUFAMJWMHXXST-UHFFFAOYSA-N |
The compound is also known by several synonyms including 4-Phenyl-Azepane Hydrochloride, 4-phenylhexamethyleneimine(HCl), and 1H-Azepine, hexahydro-4-phenyl-, hydrochloride (1:1) .
Structural Representation
The molecule consists of a phenyl ring attached to a seven-membered azepane ring at the 4-position, with the nitrogen protonated to form the hydrochloride salt. This structure gives the compound its characteristic chemical and pharmacological properties.
Table 2: Structural Notations
| Notation | Value |
|---|---|
| SMILES | C1CC(CCNC1)C2=CC=CC=C2.Cl |
| Canonical SMILES | Cl.C=1C=CC(=CC1)C2CCNCCC2 |
| InChI | InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H |
The structure contains a chiral center at the 4-position where the phenyl group is attached, potentially leading to stereoisomers with different biological activities .
Physical and Chemical Properties
| Spectroscopic Method | Expected Key Features |
|---|---|
| ¹H NMR | Signals for aromatic protons (phenyl group), azepane ring protons, N-H protons |
| ¹³C NMR | Carbon signals from both the phenyl and azepane moieties |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern |
| IR Spectroscopy | N-H stretching, C-H stretching, aromatic C=C stretching |
Chemical Reactivity
As a secondary amine hydrochloride, this compound exhibits reactivity typical of protonated nitrogen compounds. The nitrogen atom, when deprotonated, can participate in various reactions including nucleophilic substitutions and additions, making it valuable in organic synthesis pathways .
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-phenylazepane hydrochloride and related azepane derivatives has been documented in scientific literature. One approach involves the preparation through cyclic imine intermediates.
In a relevant synthetic route, N-tert-butanesulfinyl δ-amino ketone derivatives were used as precursors to synthesize azepanes with excellent yields and enantiopurities. The reduction of cyclic imine intermediates led to the formation of azepane structures, albeit with lower diastereoselectivity (85:15 cis:trans ratio) compared to six-membered piperidine analogues .
| Photocatalyst | Solvent | Additive | Yield | Ratio |
|---|---|---|---|---|
| 4CzIPN (2.5%) | DMA | - | 42% | 4:1 |
| 4DPAIPN (5%) | DMA | - | 45-47% | 4:1 |
| Eosin Y (5%) | DMA | - | 40% | 4:1 |
| Ir[(dF(CF3)ppy)2dtbbpy]PF6 (0.5%) | DMA | 9-phenyl-9H-fluorene (0.2 eq.) | 30% | 4:1 |
These conditions might be adaptable for the synthesis of 4-phenylazepane hydrochloride with appropriate modifications .
Applications in Research and Industry
Chemical Research Applications
4-Phenylazepane hydrochloride has been utilized in organic synthesis as a building block for more complex molecules. Documentation shows it has been employed in reactions with various triazolopyridazine derivatives, indicating its value in heterocyclic chemistry .
For example, one patent mentions that "4-phenylazepane hydrochloride and 6-chloro-3-[chloro(difluoro)methyl]- triazolo[4,3-b]pyridazine was allowed to react by an analogous" method, demonstrating its utility in pharmaceutical research .
| Precaution Category | Recommended Measures |
|---|---|
| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection |
| Skin Contact | Wash with plenty of soap and water if exposed |
| Eye Contact | Rinse cautiously with water for several minutes; remove contact lenses if present |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing |
| Storage | Store in a well-ventilated place; keep container tightly closed; store locked up |
| Disposal | Dispose of contents/container to an approved waste disposal plant |
These precautions align with standard laboratory safety practices for potentially irritating chemical compounds .
| Compound Name | Relation to 4-Phenylazepane Hydrochloride |
|---|---|
| 4-Phenylazepane (Parent compound) | Free base form (without HCl) |
| 2-Phenylazepane | Positional isomer |
| (2-Azepan-1-yl-2-phenylethyl)amine | Contains azepane ring with different substitution pattern |
| 2-phenylazepane | Positional isomer with phenyl at 2-position |
| 1-Phenylazepane | Positional isomer with phenyl at nitrogen |
These related compounds might offer complementary properties or serve as alternatives in various synthetic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume